![molecular formula C10H12FNO2 B7468639 2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide](/img/structure/B7468639.png)
2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
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Overview
Description
2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMeBz and is a derivative of benzamide.
Scientific Research Applications
FMeBz has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, FMeBz has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, FMeBz has also shown potential as an anti-inflammatory agent.
In drug discovery, FMeBz has been studied for its potential as a scaffold for the development of new drugs. This compound has been shown to have a high binding affinity for certain receptors, making it a promising candidate for the development of new drugs.
In neuroscience, FMeBz has been studied for its potential as a tool for the study of neuronal signaling. This compound has been shown to modulate the activity of certain receptors in the brain, making it a valuable tool for the study of neurotransmitter systems.
Mechanism of Action
FMeBz exerts its effects through the modulation of certain receptors in the body. Specifically, this compound has been shown to modulate the activity of GABA receptors and nicotinic acetylcholine receptors. By modulating the activity of these receptors, FMeBz is able to exert its effects on various physiological processes.
Biochemical and Physiological Effects:
FMeBz has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FMeBz inhibits the growth of cancer cells and reduces inflammation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain, leading to changes in neuronal signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMeBz is its high binding affinity for certain receptors, making it a promising candidate for the development of new drugs. Additionally, FMeBz has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for the study of various physiological processes.
However, there are also limitations associated with the use of FMeBz in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its effects over extended periods of time. Additionally, FMeBz can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of FMeBz. One potential direction is the development of new drugs based on the scaffold of FMeBz. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes. Finally, the potential use of FMeBz as a tool for the study of neurotransmitter systems in the brain should be further explored.
Synthesis Methods
The synthesis of FMeBz can be achieved through a three-step process. The first step involves the reaction of 2-fluorobenzoyl chloride with 2-aminoethanol to form 2-fluoro-N-(2-hydroxyethyl)benzamide. In the second step, this intermediate is reacted with methyl iodide to obtain 2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide. Finally, purification of the compound is achieved through recrystallization.
properties
IUPAC Name |
2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUIJGYFFXONNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide |
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